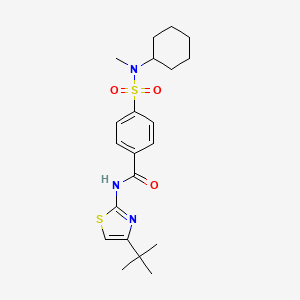

N-(4-(tert-butyl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(tert-butyl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies, and is currently undergoing clinical trials.

Scientific Research Applications

Antitumor Activity N-(4-(tert-butyl)thiazol-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide and its derivatives have been researched for their potential antitumor properties. A study explored the antitumor activity of a similar compound, showing it to be effective against the Hela cell line with an IC50 value of 26 μM (叶姣 et al., 2015). Another study synthesized and evaluated a series of substituted benzamides, including tert-butyl and cyclohexyl derivatives, for their anticancer activity against several cancer cell lines, demonstrating moderate to excellent efficacy (B. Ravinaik et al., 2021).

Synthesis and Structure Analysis Research has been conducted on the synthesis of compounds related to this compound, focusing on their crystal structures and synthesis methods. One study detailed the synthesis and crystal structure of a related compound, contributing to a deeper understanding of its chemical properties (Frieda Svensson et al., 2011).

Antimicrobial and Antifungal Properties Several derivatives of this compound have been synthesized and tested for antimicrobial and antifungal activities. A study synthesized a range of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and tested their antimicrobial activity, finding some to be more potent than reference drugs (D. Bikobo et al., 2017).

Gelation Properties Research into the gelation behavior of N-(thiazol-2-yl)benzamide derivatives, which are structurally similar, has been conducted. This includes studying the role of methyl functionality and non-covalent interactions in gelation behavior (P. Yadav & Amar Ballabh, 2020).

properties

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3S2/c1-21(2,3)18-14-28-20(22-18)23-19(25)15-10-12-17(13-11-15)29(26,27)24(4)16-8-6-5-7-9-16/h10-14,16H,5-9H2,1-4H3,(H,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCSIALTMANMKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2408399.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-mesitylbutanamide](/img/structure/B2408403.png)

![1-[1-Benzylbenzimidazol-2-yl]propan-1-ol](/img/structure/B2408411.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2408416.png)

![4-[({4-[Bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoic acid](/img/structure/B2408419.png)

![(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2408420.png)